molecular formula C23H26N2O5S B12727498 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate CAS No. 93288-90-5

1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate

Cat. No.: B12727498
CAS No.: 93288-90-5
M. Wt: 442.5 g/mol
InChI Key: WHJMUVNFTYGTKE-BTJKTKAUSA-N
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Description

1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a methylphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate typically involves multiple steps. One common route includes the reaction of 1-methylpiperazine with 2-(2-methylphenylthio)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine
  • 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrochloride
  • 1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine sulfate

Uniqueness

1-Methyl-4-(2-(2-methylphenylthio)benzoyl)piperazine hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrogen maleate salt form may also enhance its solubility and stability compared to other similar compounds.

Properties

CAS No.

93288-90-5

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[2-(2-methylphenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)19(22)21-13-11-20(2)12-14-21;5-3(6)1-2-4(7)8/h3-10H,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WHJMUVNFTYGTKE-BTJKTKAUSA-N

Isomeric SMILES

CC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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